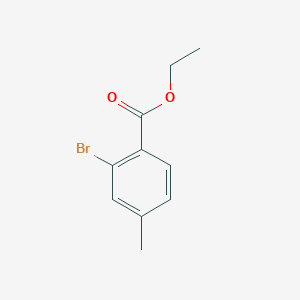

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, commonly referred to as Ethyl-2-Ether-4-Oxybutyrate or EEBO, is a synthetic compound with a range of applications in scientific research. It is a cyclic ester that can be synthesized from the reaction of ethyl 4-oxobutyrate and 2-ethoxyphenol in the presence of sulfuric acid. EEBO has been used to study a variety of biochemical and physiological processes, and it has been found to have a number of advantages for laboratory experiments.

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation

Ethyl 4-R-2,4-dioxobutyrates, which include compounds similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, can be hydrogenated using catalysts like palladium black. This process yields ethyl 4-R-2-hydroxy-4-oxobutyrates, which are valuable in chemical synthesis (Slavinska et al., 2006).

Enzyme-Catalyzed Asymmetric Synthesis

Ethyl 4-phenyl-4-oxobutyrate (EPOB), a compound closely related to this compound, can undergo enzyme-catalyzed asymmetric synthesis. Microorganisms like Candida magnoliae and Saccharomyces cerevisiae are effective in catalyzing this process, producing optically active ethyl 4-phenyl-4-hydroxybutyrate (EPHB) with high enantioselectivity. These products have pharmaceutical applications as intermediates and chiral building blocks (Xia et al., 2013).

Asymmetric Aldol Reaction

Ethyl(R)-3,3-dimethyl-2-hydroxy-4-oxobutyrate, a structurally related compound, is synthesized via asymmetric aldol reaction. This method uses ethyl glyoxylate and isobutyraldehyde, with L-histidine as a catalyst, to produce compounds with significant enantioselectivity (Wang Jin-ji, 2014).

Antibacterial Activity

Compounds structurally similar to this compound, such as ethyl-2-substituted phenyl hydrazono-3-oxobutyrate, have been studied for their antibacterial activity against various bacteria and fungi (Patel et al., 2011).

Optimization of Bioreduction Processes

The optimal operating pH profile for the asymmetric reduction of compounds like ethyl 4-chloro-3-oxobutyrate, closely related to this compound, can be designed using data-driven methods. This approach significantly improves the yield and optical purity of the products (Chen et al., 2002).

X-ray Powder Diffraction Analysis

Compounds structurally similar to this compound are used in X-ray powder diffraction studies. For instance, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester is analyzed for its crystal structure, aiding in the synthesis of pharmacologically important molecules (Wang et al., 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTMYRBNMXKLLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605849 |

Source

|

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39496-85-0 |

Source

|

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)